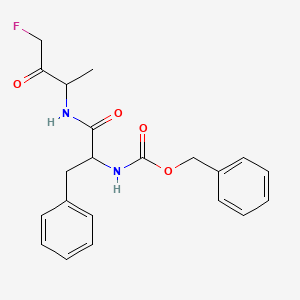

Z-FA-Fmk

Description

Historical Context and Discovery of this compound

The development of this compound emerged from decades of research into peptide-based protease inhibitors, building upon Max Bergmann and Leonidas Zervas’ pioneering work on benzyloxycarbonyl (Z) protecting groups in the 1930s. While this compound itself was first synthesized in the late 20th century, its design principles derive from three key innovations:

- Z-group chemistry : The benzyloxycarbonyl moiety, introduced via benzyl chloroformate (Z-Cl), provided stable N-terminal protection while enabling later deprotection under mild conditions.

- Fluoromethyl ketone warheads : This electrophilic group forms irreversible covalent bonds with catalytic cysteine residues in proteases, a strategy first validated in calpain inhibitors.

- Dipeptide specificity : The Phe-Ala sequence was optimized to match the P1-P2 preferences of cathepsins and effector caspases.

Early functional studies demonstrated this compound’s dual role in both protease and caspase inhibition. In 2003, critical work by López-Hernández et al. revealed its ability to block retinoid-related molecule-induced apoptosis in Jurkat cells by selectively inhibiting effector caspases, establishing its utility in differentiating mitochondrial vs. death receptor apoptotic pathways.

Structural Classification and Chemical Nomenclature

This compound’s structure integrates three functional domains:

Table 1: Structural Components of this compound

| Domain | Composition | Role |

|---|---|---|

| Z-group | Benzyloxycarbonyl | Enhances cell permeability |

| Dipeptide | L-Phe-L-Ala | Substrate recognition |

| Warhead | Fluoromethyl ketone | Irreversible active site binding |

IUPAC Name :

Benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Key Structural Features :

- Stereochemistry : Two chiral centers at C2 (S-configuration) and C4 (S-configuration)

- Electrophilic warhead : Fluoromethyl ketone (COCF$$_2$$H) reacts with cysteine thiols via thiohemiketal formation

- Aromatic interactions : Benzyl groups enable π-stacking with protease binding pockets

The compound’s 3D conformation (PDB-like model) shows optimal positioning of the fluoromethyl ketone for nucleophilic attack by caspase-3’s Cys163, while the Phe side chain occupies the S2 specificity pocket.

Broad-Spectrum Protease Inhibition Capabilities

This compound exhibits a unique inhibition profile across protease families:

Table 2: Inhibition Constants of this compound

Notably, this compound shows >100-fold selectivity against initiator caspases 8/10 compared to effector caspases. This specificity arises from structural differences in caspase active sites—effector caspases have deeper S4 pockets that accommodate the Z-group’s benzyl moiety.

Properties

CAS No. |

145428-08-6 |

|---|---|

Molecular Formula |

C21H23FN2O4 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2R)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15-,18+/m1/s1 |

InChI Key |

ASXVEBPEZMSPHB-QAPCUYQASA-N |

SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomeric SMILES |

C[C@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The diazoketone intermediate serves as a precursor for fluoromethyl ketone (FMK) formation. In this method, compound 11 (a protected dipeptide) reacts with diazomethane in the presence of triethylamine and isobutylchloroformate to generate diazoketone 12 . Subsequent fluorination using hydrogen fluoride (HF) in pyridine yields the FMK product. The HF/pyridine system facilitates nucleophilic substitution, replacing the diazo group with a fluorine atom while maintaining stereochemical fidelity.

Key Considerations:

-

Safety : HF is highly toxic and requires specialized handling equipment.

-

Yield : Reported yields for analogous FMK syntheses range from 45% to 68%.

-

Byproducts : Cyclization side products (e.g., 1-oxa-3-aza-4-benzylcyclohexan-2,5-dione) may form if amide protons are present, necessitating protective group strategies.

Fluorinated Hemiacetal/Aldehyde Pathway

Nitro Alkane and Hemiacetal Condensation

This approach begins with nitro alkane 30 reacting with a fluorinated hemiacetal (31 ) under potassium carbonate catalysis. The resulting intermediate 32 undergoes hydrogenation with Raney nickel (50 psi H₂) followed by HCl treatment to yield diastereomeric amine 33 . Peptide coupling using dicyclohexylcarbodiimide (DCC) forms 35 , which is oxidized via Sarett oxidation (CrO₃-pyridine complex) to produce FMK 36 .

Advantages:

-

Stereochemical Control : The pathway allows separation of DL, threo, and erythro diastereomers through chromatographic methods.

-

Scalability : Hydrogenation and oxidation steps are amenable to large-scale production.

Magnesium Fluoromalonate-Mediated Synthesis

Coupling with Boc-Protected Glutamine

Dimethyl fluoromalonate (53 ) reacts with magnesium to form magnesium benzyl fluoromalonate (56 ). This intermediate couples with Boc-N,N-dimethylglutamine (57 ) using 1,1’-carbonyldiimidazole (CDI), yielding 58 without racemization at the P₁ position. Catalytic hydrogenation removes protective groups, producing FMK 59 with >90% purity.

Applications:

-

Solid-Phase Compatibility : Adapted for automated peptide synthesis platforms.

-

Racemization Avoidance : CDI activation preserves chirality during amide bond formation.

Solid-Phase Synthesis with TBAF Conversion

Diazoketone to Bromomethyl Ketone

A resin-bound peptide (69 ) is converted to diazoketone 70 via diazomethane treatment. Subsequent HBr/AcOH exposure generates bromomethyl ketone 71 , which is fluorinated with tetrabutylammonium fluoride (TBAF) and p-toluenesulfonic acid (PTSA) to yield FMK 72 .

Challenges:

-

Purification : Hydroxymethyl ketone intermediates reduce purification difficulties compared to bromomethyl analogs.

-

Solvent Compatibility : DMSO concentrations must remain <0.2% to prevent cellular toxicity in downstream assays.

Oxidation of Alcohol Intermediates

Dess–Martin Periodinane Oxidation

Alcohol 51 , derived from 1-amino-3-fluoro-propan-2-ol hydrochloride (48 ), undergoes oxidation with Dess–Martin periodinane (DMP) to form FMK 52 . This method is favored for its mild conditions and high functional group tolerance.

Analytical Validation:

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Diazoketone Fluorination | HF/pyridine | 45–68 | >90 | HF toxicity, cyclization |

| Hemiacetal Pathway | K₂CO₃, DCC | 50–75 | >85 | Diastereomer separation |

| Magnesium Fluoromalonate | CDI, H₂ | 70–85 | >95 | Requires anhydrous conditions |

| Solid-Phase Synthesis | TBAF, PTSA | 60–78 | >90 | Resin loading efficiency |

| DMP Oxidation | Dess–Martin periodinane | 80–92 | >95 | Cost of oxidizing agent |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Z-FA-Fmk undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl ketone group. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to 100°C.

Scientific Research Applications

Inhibition of Apoptosis

Z-FA-Fmk's primary application lies in its ability to selectively inhibit effector caspases involved in the apoptotic pathway. Research has demonstrated that this compound effectively inhibits caspases 2, 3, 6, and 7 while showing no effect on initiator caspases such as caspase 8 and 10. This selectivity is crucial for understanding the mechanisms of apoptosis induced by various stimuli.

Case Study: Apoptosis Induction via Retinoid-Related Molecules (RRMs)

A study published in Molecular Cancer Therapeutics highlighted the role of this compound in investigating the apoptotic pathways activated by RRMs. The findings indicated that this compound inhibited the processing and maturation of effector caspases induced by RRMs in Jurkat T cells, thus demonstrating its utility in dissecting apoptotic signaling pathways (Table 1) .

| Caspase | Inhibition by this compound | Notes |

|---|---|---|

| Caspase 2 | High | Most effective inhibition |

| Caspase 3 | Moderate | Significant inhibition |

| Caspase 6 | Low | Partial inhibition |

| Caspase 7 | Moderate | Significant inhibition |

| Caspase 8 | None | No effect |

| Caspase 9 | Partial | Only at high concentrations |

Immunosuppressive Properties

This compound has shown significant immunosuppressive effects, particularly in T cell activation and proliferation. A study published in PLoS ONE reported that treatment with this compound led to decreased intracellular glutathione levels and increased reactive oxygen species (ROS), which are critical mediators of T cell activation.

Case Study: T Cell Proliferation Inhibition

The study found that this compound inhibited the activation of caspases involved in T cell proliferation (caspase-3 and -8), thereby blocking the anti-CD3-induced proliferation of human T cells. This suggests a potential therapeutic role for this compound in conditions characterized by excessive immune activation, such as autoimmune diseases .

Viral Inhibition

This compound has been investigated for its antiviral properties, particularly against reoviruses. In preclinical models, it demonstrated efficacy in blocking viral replication within tumor tissues.

Case Study: Antiviral Activity Against Reovirus

In a study involving SCID mice xenografted with Ras oncogenic HT1080 cells, this compound was administered intratumorally to assess its impact on reovirus replication. The results indicated that this compound effectively reduced viral load, suggesting its potential as a therapeutic agent against viral infections .

Cytokine Production Inhibition

Research has also indicated that this compound can inhibit cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This effect occurs independently of cathepsin B activity and highlights the compound's broader implications in inflammatory responses.

Case Study: Cytokine Inhibition in Macrophages

A study published in the Journal of Biological Chemistry reported that this compound inhibited IL-1β production in LPS-stimulated macrophages, suggesting its potential use in managing inflammatory diseases .

Mechanism of Action

Z-FA-Fmk exerts its effects by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. This inhibition prevents the proteases from cleaving their substrates, leading to the suppression of downstream signaling pathways. The compound specifically targets the active site cysteine residue of the proteases, forming a covalent bond that renders the enzyme inactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-FA-FMK is structurally and functionally distinct from other FMK-based inhibitors and cathepsin inhibitors. Below is a detailed comparison with key analogs:

Table 1: Comparison of this compound with Similar Compounds

Key Functional and Mechanistic Differences

Caspase Selectivity: this compound uniquely inhibits effector caspases (2, 3, 6, 7) without affecting initiator caspases 8 and 10, distinguishing it from pan-caspase inhibitors like Z-VAD-FMK .

Structural Determinants of Activity: The FMK group in this compound confers lower reactivity compared to CMK analogs (e.g., Z-FA-CMK), reducing non-specific alkylation and toxicity . The N-terminal benzyloxycarbonyl (Z) group is essential for its immunomodulatory effects, such as NF-κB inhibition, which are absent in analogs like biotin-FA-FMK .

As a negative control in caspase studies (e.g., with Z-LEHD-FMK), this compound validates the specificity of caspase-9 inhibitors .

Q & A

What are the standard methodological protocols for using Z-FA-FMK in caspase inhibition studies?

Basic Research Question

this compound is widely used as a pan-caspase inhibitor and cysteine protease modulator. Key protocols include:

- Cell-based assays : Pre-incubate Jurkat T cells with 5–100 μM this compound for 1 hour before inducing apoptosis. Higher concentrations (e.g., 100 μM) effectively inhibit DEVDase activity and DNA fragmentation .

- Controls : Use this compound as a negative control in caspase-specific inhibition studies (e.g., comparing caspase-8/9 inhibitors). At 20 μM, it does not block apoptosis induced by valproic acid + chemotherapeutics, confirming its utility for baseline comparisons .

- Validation : Pair with positive controls (e.g., Z-VAD-FMK, a pan-caspase inhibitor) to confirm specificity.

How does this compound modulate cathepsin B activity in neuronal injury models, and what experimental evidence supports this?

Basic Research Question

this compound reduces ischemic neuronal damage by inhibiting cathepsin B and lysosomal pathways:

- In vivo models : In permanent middle cerebral artery occlusion (pMCAO) rats, intracerebral injection of 10 μM this compound decreases infarct volume by 30% and attenuates LC3-II (autophagy marker) upregulation .

- Mechanistic validation : Immunoblotting for cathepsin B and Bcl-2 levels post-treatment confirms pathway-specific effects. Combine with autophagy inhibitors (e.g., 3-MA) to isolate lysosomal contributions .

How can researchers resolve contradictions in this compound’s role across apoptosis studies?

Advanced Research Question

Discrepancies arise due to concentration-dependent effects and off-target mechanisms:

- Dose dependency : At 10 μM, this compound reduces CA1 neuronal injury by 45% (vs. 65% in controls), but lower doses (1 μM) exacerbate damage, suggesting dual roles in neuroprotection and stress signaling .

- NF-κB inhibition : In macrophages, this compound suppresses LPS-induced cytokines (e.g., TNF-α) by blocking NF-κB transactivation, independent of cathepsin B. This highlights the need for mechanistic controls (e.g., siRNA for cathepsin B) to distinguish pathways .

- Data interpretation : Use transcriptomic profiling (e.g., RNA-seq) to identify non-canonical targets and validate with rescue experiments.

What strategies optimize this compound concentration across experimental models?

Advanced Research Question

Optimal dosing varies by model and endpoint:

- In vitro : For Jurkat T cells, 100 μM achieves maximal inhibition of DEVDase activity, but lower doses (30 μM) suffice for partial effects .

- In vivo : In cerebral ischemia, 10 μM reduces edema by 40%, but higher doses may disrupt blood-brain barrier integrity. Titrate using pilot studies with TTC staining and motor deficit scoring .

- Cross-species considerations : SCID mice with HT1080 xenografts require dose adjustments due to metabolic differences. Monitor plasma stability via HPLC .

How can researchers address this compound’s off-target effects in autophagy studies?

Advanced Research Question

this compound’s inhibition of NF-κB and caspases complicates autophagy analyses:

- Experimental design : Include dual inhibitors (e.g., this compound + Bafilomycin A1) to dissect lysosomal vs. transcriptional effects .

- Biomarker panels : Measure LC3-II/p62 ratios, caspase-3 cleavage, and cytokine levels (e.g., IL-1β) in tandem to isolate autophagy-specific outcomes .

- Kinetic assays : Time-course experiments (e.g., 0–48 hours post-treatment) clarify whether effects are primary or compensatory.

What are the limitations of using this compound as a cathepsin B-specific inhibitor?

Advanced Research Question

While this compound is marketed as a cathepsin B inhibitor, its broader activity necessitates caution:

- Protease profiling : Screen against recombinant proteases (e.g., cathepsin L, calpain) to confirm selectivity. Fluorescent substrate assays reveal IC50 shifts under physiological conditions .

- Genetic validation : Compare outcomes in cathepsin B-knockout models vs. wild-type treated with this compound. Discrepancies indicate off-target interactions .

- Alternative inhibitors : Use CA-074 (cathepsin B-specific) as a comparator to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.